molecular formula C20H26N4O B14974734 N-(sec-butyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

N-(sec-butyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B14974734
M. Wt: 338.4 g/mol
InChI Key: CUCOGQOVQDDJRP-UHFFFAOYSA-N
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Description

“N-(BUTAN-2-YL)-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-4-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(BUTAN-2-YL)-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-4-CARBOXAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Introduction of the pyridazinyl group: The pyridazinyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the butan-2-yl group: This step can be achieved through alkylation reactions.

    Formation of the carboxamide group: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

“N-(BUTAN-2-YL)-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-4-CARBOXAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of “N-(BUTAN-2-YL)-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-4-CARBOXAMIDE” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(Butan-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide: A closely related compound with similar structural features.

    N-(Butan-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxylate: Another similar compound with a carboxylate group instead of a carboxamide group.

Uniqueness

“N-(BUTAN-2-YL)-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-4-CARBOXAMIDE” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H26N4O

Molecular Weight

338.4 g/mol

IUPAC Name

N-butan-2-yl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H26N4O/c1-3-15(2)21-20(25)17-11-13-24(14-12-17)19-10-9-18(22-23-19)16-7-5-4-6-8-16/h4-10,15,17H,3,11-14H2,1-2H3,(H,21,25)

InChI Key

CUCOGQOVQDDJRP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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